Dimethyl diglycolate
Overview
Description
Synthesis Analysis
The synthesis of dimethyl diglycolate involves chemical reactions that transform starting materials into DDG. One method involves the oxidation of methyl thioglycolate with iodine to produce dimethyl dithiodiglycolate, which can be further processed to generate DDG (Juncal et al., 2017). This synthesis pathway is notable for its efficiency and the quality of the DDG produced.
Molecular Structure Analysis
The molecular structure of DDG has been analyzed through various spectroscopic methods. Studies have identified several stable conformers of dimethyl dithiodiglycolate, a related compound, showcasing the complexity of its molecular geometry (Juncal et al., 2017). These analyses provide insights into the spatial arrangement of atoms within DDG and its structural properties.
Scientific Research Applications
Stability Studies : Dimethyl-tetraethyldiglycolamide (Me2-TEDGA) is utilized for researching the stability of hydrophilic diglycolamides against acid degradation and radiolysis (Wilden et al., 2018).
Extraction Studies : Dimethyl diglycolamides are employed in the extraction of Gd(III) from nitric acid, with IR spectra aiding in understanding the structure-function relationship (Yangbin Jin, 2012).
Renewable Upgrading : Dimethyl carbonate (DMC) is effectively used for upgrading various renewables like glycerol, triglycerides, and lignin-based phenolic compounds (Fiorani, Perosa, & Selva, 2018).
Synthesis of Hydrocarbons : Dimethyl diglycolate is utilized in synthesizing hydrocarbons capable of diyl formation (G. Wittig, 1980).
Chemical Synthesis : It is used in the synthesis of dimethyl 3,4-disubstituted furan-2,5-dicarboxylates (Lu Yu, 2007).
Separation Processes : It aids in the selective separation of trivalent europium(III) from ammonium(III) in ionic liquids (Seongyun Kim, Tadayuki Takahashi, & Hao Wu, 2021).
Protein Quantification : Dimethyl labeling is a cost-effective method for accurate protein quantification in high-throughput proteomics experiments (Boersema, Raijmakers, Lemeer, Mohammed, & Heck, 2009).
Physical Chemistry Teaching : In physical chemistry experiment teaching, dimethyl carbonate is used to study metal oxides' catalytic performance in synthesizing dimethyl carbonate, which stimulates students' interest (He De-hua, Shi Lei, & Ma Ying, 2006).
Lithium-Oxygen Batteries : Dimethyl sulfoxide (DMSO) is a candidate for a durable electrolyte in lithium-oxygen batteries (Sharon et al., 2013).
Biological Preservation : Dimethyl sulphoxide protects mouse bone marrow from the damaging effects of freezing at -79°C (M. Ashwood‐Smith, 1961).
Carcinogenesis Research : Trivalent dimethylated arsenic may play a role in arsenic carcinogenesis by inducing oxidative base damage (Yamanaka et al., 2003).
Medical and Scientific Research : DMSO is used as a solvent and can induce changes in macromolecules, affecting experimental outcomes (Tunçer et al., 2018).
Crop Protection : Dimethylamine dicamba reduces vapor drift in herbicide applications, minimizing crop injury (Egan & Mortensen, 2012).
Microbial Ecology : DESS solution is an effective preservative for maintaining microbial community structure for ecological research (Kevin M Lee, Adams, & Klassen, 2018).
Glutamatergic Neurotransmission : DMSO can suppress NMDA- and AMPA-induced ion currents in hippocampal neurons, offering protection against excitotoxic death (Chengbiao Lu & Mattson, 2001).
Minor Actinide Recycling : Methylated TODGA derivatives, like MeTODGA and Me2TODGA, show stability against gamma radiation and are used for minor actinide recycling (Galán et al., 2015).
Alternative Fuels : Diethylene glycol dimethyl ether is a model alternative fuel, with boiling facilitating the cleavage of internal C-O bonds (Ponomarev, Vlasov, & Kholodkova, 2018).
Protein Function Control : Chemically induced dimerization (CID) systems allow for precise control over protein function, aiding in the study of biological processes (Voss, Klewer, & Wu, 2015).
Emission Reduction : Oxygenated fuel blends with ultralow sulfur diesel can reduce particulate mass emissions, particularly effective at medium and high engine loads (Zhang & Balasubramanian, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCRTUQUAYLJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220673 | |
Record name | Acetic acid, oxydi-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl diglycolate | |
CAS RN |
7040-23-5 | |
Record name | 1,1′-Dimethyl 2,2′-oxybis[acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7040-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, oxydi-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, oxydi-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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